![molecular formula C4H4N2O2S B2405062 [1,2,3]Thiadiazol-5-yl-acetic acid CAS No. 19813-28-6](/img/structure/B2405062.png)
[1,2,3]Thiadiazol-5-yl-acetic acid
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Overview
Description
“[1,2,3]Thiadiazol-5-yl-acetic acid” is a compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that consists of a five-membered ring containing three nitrogen atoms and one sulfur atom .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been reported in several studies. For instance, a series of novel 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives were synthesized . Their structures were identified by means of elemental analysis, IR, 1H NMR, and MS spectra .Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives are complex and varied. For instance, treating certain thiadiazole derivatives with hydrazine hydrate leads to hydrazinolysis of the ester group and cleavage of the thiadiazole ring .Scientific Research Applications
Micropropagation of Aroid Plants
Thidiazuron (TDZ) or phenyl-N′-(1,2,3-thiadiazol-5-yl) urea is a synthetic phenyl urea derivative and possesses strong cytokinin-like activity exceeding that of most other commonly used adenine-type cytokinins in regulating plant morphogenesis . TDZ has been shown to be an important plant growth regulator for efficient micropropagation of aroid plants via in vitro shoot culture and plant regeneration through the route of shoot organogenesis, somatic embryogenesis, and protocorm-like bodies (PLBs) .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . This makes them potential candidates for the development of new drugs with lesser side effects.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have also been reported to possess analgesic and anti-inflammatory properties . This suggests their potential use in the treatment of pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazoles have been found to have antimicrobial and antifungal activities . This makes them useful in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties . This suggests their potential use in the development of new antiviral drugs.
Anticancer Activity
Thiazole compounds have been found to exhibit anticancer activity . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiadiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .
Future Directions
Thiadiazuron, a synthetic phenyl urea derivative that contains a thiadiazole ring, has gained considerable attention due to its efficient role in plant cell and tissue culture . This suggests that “[1,2,3]Thiadiazol-5-yl-acetic acid” and other thiadiazole derivatives could have potential applications in plant biotechnology and other fields.
Mechanism of Action
Target of Action
[1,2,3]Thiadiazol-5-yl-acetic acid, a derivative of the thiazole ring, is believed to have a wide range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that leads to various biological responses . For instance, some thiazole derivatives have been found to have strong cytokinin-like activity, regulating plant morphogenesis .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been shown to affect plant growth and development by influencing the cytokinin pathway .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of [1,2,3]Thiadiazol-5-yl-acetic acid.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that [1,2,3]Thiadiazol-5-yl-acetic acid may have similar biological impacts.
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the physicochemical properties of the environment and the specific characteristics of the biological targets .
properties
IUPAC Name |
2-(thiadiazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-6-9-3/h2H,1H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDWGGXOFBDLKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,3]Thiadiazol-5-yl-acetic acid | |
CAS RN |
19813-28-6 |
Source
|
Record name | 2-(1,2,3-thiadiazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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